3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound . It is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl .
Synthesis Analysis
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base . This reaction yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thieno[2,3-b]pyridine ring system . This compound has been used as a versatile precursor to prepare several heterocyclic compounds .Chemical Reactions Analysis
The 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . It has been used to synthesize several azodyes and several biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid include a molecular weight of 223.28 . It is a solid at room temperature . The storage temperature is between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Cyclization Reactions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid and its derivatives are primarily utilized in the synthesis of various heterocyclic compounds. For instance, the acid esters of this compound have been used to synthesize N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, leading to the formation of different heterocyclization products including dipyridines and pyridines with potential biological activities (Chigorina, Bespalov & Dotsenko, 2019). Similarly, reactions involving the carbohydrazide derivative of this compound with chalcones and Mannich base derivatives have led to the creation of various pyrazolin-1-yl carbonyl derivatives (Ho, 1999).
Development of Novel Heterocycles
This compound serves as a key precursor in the development of novel heterocyclic compounds. For instance, its reaction with ethylenediamine and carbon disulfide has resulted in the formation of new heterocycles containing the thieno[2,3-b]pyridine moiety, which were further tested for antimicrobial and antifungal activities (El-Essawy et al., 2010). Additionally, the reaction of this compound with carbon disulfide and other reactants has led to the synthesis of various pyridothienopyrimidines and related compounds, demonstrating its versatility in heterocyclic chemistry (Bakhite et al., 2000).
Synthesis of Thienylthieno[2,3-b]pyridine Compounds
The compound has been employed in the synthesis of thienylthieno[2,3-b]pyridine derivatives, showcasing its utility in creating complex molecular architectures (Bakhite et al., 2004).
Antianaphylactic Activity
Some derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids, synthesized through various reactions, have shown antianaphylactic activity, indicating potential therapeutic applications (Wagner et al., 1993).
Development of Antidote Compounds
This compound has also been used in the synthesis of 1′-spiro compounds with potential antidote effects against herbicides, highlighting its application in environmental chemistry (Dotsenko et al., 2020).
Combinatorial Chemistry
In combinatorial chemistry, derivatives of this compound have been included in a library of fused pyridine-4-carboxylic acids, demonstrating its role in the discovery and development of new chemical entities (Volochnyuk et al., 2010).
Safety And Hazards
The safety data sheet (SDS) for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJIMYHPMEMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350235 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
58327-76-7 | |
Record name | 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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